

A Technical Guide to the Brain Bioavailability of ACY-775

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Compound of Interest

Compound Name: ACY-775

Cat. No.: B15586464

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This technical guide provides an in-depth overview of the brain bioavailability of **ACY-775**, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

ACY-775 is a small molecule inhibitor of HDAC6 with demonstrated brain permeability.^{[1][2][3]} Its ability to cross the blood-brain barrier (BBB) and engage its target in the central nervous system (CNS) makes it a valuable tool for neuroscience research and a potential therapeutic agent for neurological disorders. This document summarizes the key pharmacokinetic data, experimental methodologies used to assess its CNS distribution, and the underlying mechanism of action.

Quantitative Pharmacokinetic Data

The brain bioavailability of **ACY-775** has been assessed in preclinical studies, primarily in mouse models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Selectivity of **ACY-775**

Parameter	Value	Reference
HDAC6 IC ₅₀	7.5 nM	[1][4][5]
Selectivity	60- to 1500-fold over class I HDACs	[1][2]
Other Class II HDACs	Minimal activity (IC ₅₀ > 1 µM)	[1]

Table 2: In Vivo Pharmacokinetics of **ACY-775** in Mice

Parameter	Dose	Time Point	Value	Reference
Plasma Concentration	50 mg/kg, i.p.	30 min	1359 ng/mL (4.1 µM)	[1][5]
Plasma Half-life	50 mg/kg, i.p.	-	12 minutes	[5]
Brain/Plasma AUC Ratio	50 mg/kg, i.p.	2 hours	> 1	[5]
AUC _{brain}	5 mg/kg, i.p.	-	450–800 hng/mL	[6]
AUC _{plasma}	5 mg/kg, i.p.	-	150–250 hng/mL	[6]

Note: AUC = Area Under the Curve, i.p. = intraperitoneal

Experimental Protocols

The following sections detail the methodologies employed in the studies cited to determine the brain bioavailability and pharmacodynamic effects of **ACY-775**.

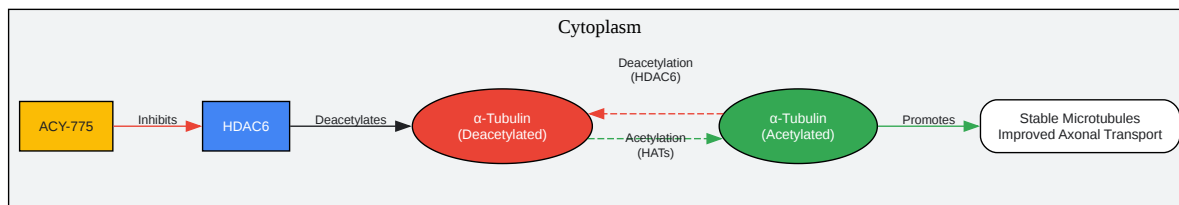
- Objective: To determine the potency and selectivity of **ACY-775** against various HDAC isoforms.
- Method:
 - Recombinant HDAC1, HDAC2, HDAC3, and HDAC6 enzymes were used.

- **ACY-775** was dissolved and serially diluted in an assay buffer containing 50 mM HEPES (pH 7.4), 100 mM KCl, 0.001% Tween-20, 0.05% BSA, and 20 μ M tris(2-carboxyethyl)phosphine.[1]
- The enzymatic reactions were initiated by the addition of a fluorogenic acetylated peptide substrate.
- The reaction progress was monitored by measuring the fluorescence generated upon deacetylation.
- IC₅₀ values were calculated from the dose-response curves.[1][7]
- Objective: To evaluate the in vivo pharmacokinetics and central nervous system effects of **ACY-775**.
- Animals: Studies have utilized NIH Swiss mice and C57BL/6J mice.[1]
- Formulation and Administration:
 - For pharmacokinetic analyses, **ACY-775** was dissolved in a vehicle of 10% N,N-Dimethylacetamide (DMAC), 10% Solutol HS15, and 80% saline for administration at a dose of 5 mg/kg.[1]
 - For behavioral and biochemical assays, **ACY-775** was dissolved in dimethyl sulfoxide (DMSO) and then diluted to a final concentration of 0.75% DMSO in 0.9% saline.[1]
 - Due to limited solubility at higher concentrations, the 50 mg/kg dose was administered as a suspension.[1]
 - All doses were administered via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.[1]
- Objective: To quantify the concentration of **ACY-775** in plasma and brain tissue over time.
- Method:
 - Mice were administered **ACY-775** via i.p. injection.

- At specified time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours), animals were euthanized.
- Blood samples were collected and processed to obtain plasma.
- Brain tissue was harvested, homogenized, and extracted.
- The concentrations of **ACY-775** in plasma and brain extracts were quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The brain-to-plasma concentration ratio and the area under the concentration-time curve (AUC) for both compartments were calculated to assess brain penetration.^{[5][6]}
- Objective: To confirm that **ACY-775** engages its target, HDAC6, in the brain.
- Method:
 - Mice were treated with **ACY-775** or vehicle.
 - At various time points post-injection, brain tissue was collected and lysed to extract proteins.^[1]
 - Protein concentrations were determined using a standard assay (e.g., BCA assay).
 - Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a membrane.
 - The membranes were probed with primary antibodies specific for acetylated α -tubulin (a marker of HDAC6 inhibition) and total α -tubulin (as a loading control).^[1]
 - Following incubation with appropriate secondary antibodies, the protein bands were visualized and quantified to determine the relative increase in α -tubulin acetylation.^[1]

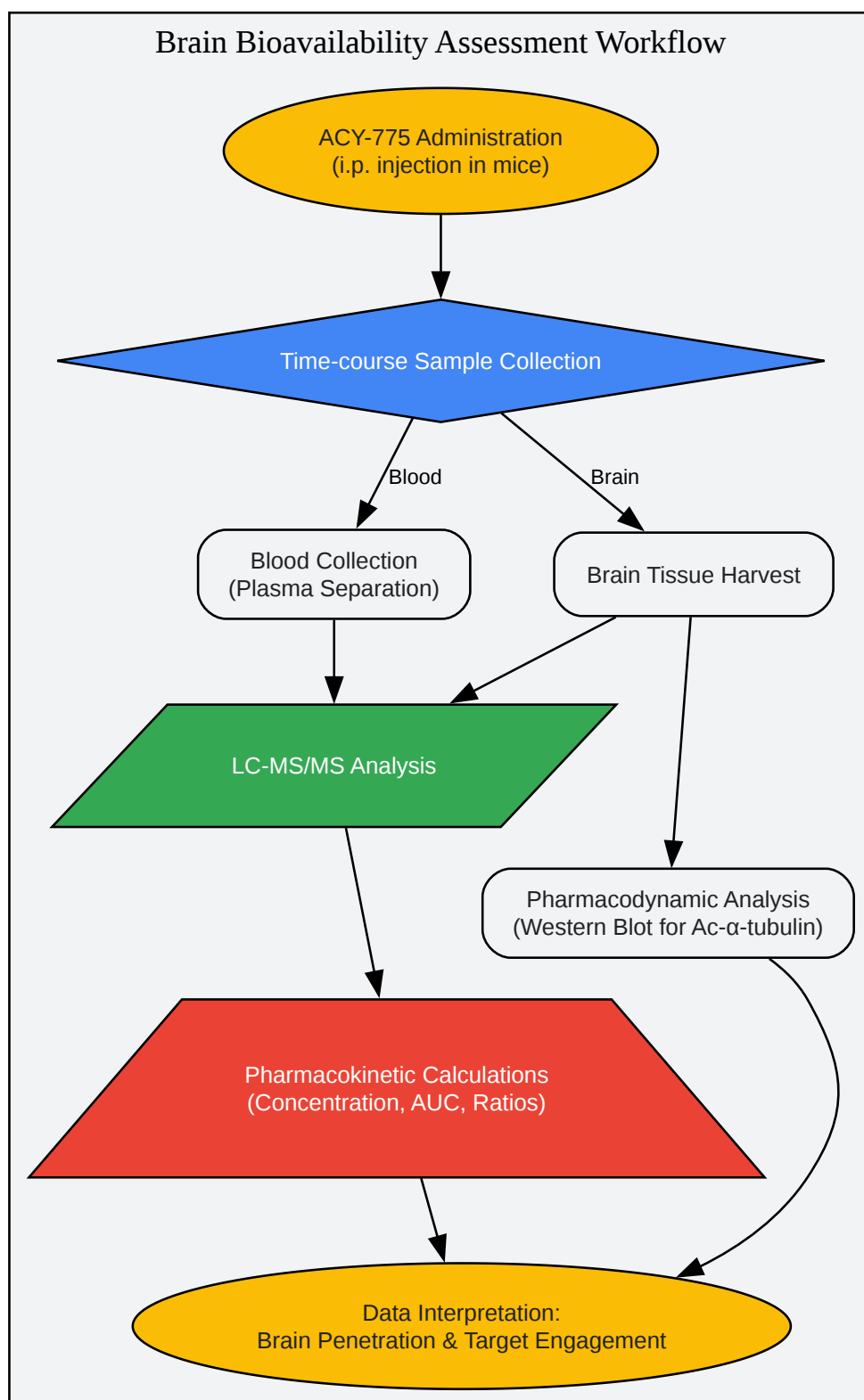
Visualization of Pathways and Workflows

The following diagrams illustrate the key signaling pathway involving **ACY-775** and a typical experimental workflow for assessing its brain bioavailability.



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Caption: Mechanism of action of **ACY-775** in the cytoplasm.



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